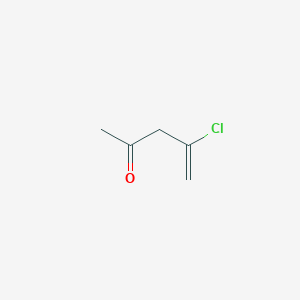

4-Chloropent-4-en-2-one

Description

4-Chloropent-4-en-2-one is an aliphatic chlorinated enone with the molecular formula C₅H₇ClO and a molecular weight of 118.56 g/mol. Its structure features a ketone group at position 2 and a vinylic chlorine substituent at position 4, adjacent to a double bond (C4–C5). This compound is primarily utilized as an intermediate in organic synthesis, where its conjugated enone system and electron-withdrawing chlorine atom enable participation in electrophilic additions, cycloadditions, and nucleophilic substitutions.

Properties

CAS No. |

100130-23-2 |

|---|---|

Molecular Formula |

C5H7ClO |

Molecular Weight |

118.56 g/mol |

IUPAC Name |

4-chloropent-4-en-2-one |

InChI |

InChI=1S/C5H7ClO/c1-4(6)3-5(2)7/h1,3H2,2H3 |

InChI Key |

RWTAWFMIKHEDSU-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=C)Cl |

Canonical SMILES |

CC(=O)CC(=C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 4-Chloropent-4-en-2-one and related chlorinated compounds from diverse chemical classes:

Reactivity and Electronic Effects

- This compound: The vinylic chlorine atom exerts strong electron-withdrawing effects, polarizing the double bond and enhancing reactivity toward nucleophilic attack (e.g., Michael additions). The conjugated enone system facilitates Diels-Alder reactions .

- 4-Chloro-4′-fluorochalcone : The aryl chlorine and fluorine substituents modulate electron density in the chalcone backbone, affecting UV-Vis absorption and fluorescence properties. Unlike the aliphatic Cl in this compound, the aryl Cl here is less reactive toward substitution .

- 4-(Chloromethyl)benzophenone: The chloromethyl group undergoes nucleophilic substitution more readily than vinylic Cl due to its sp³ hybridization, making it useful in polymer functionalization .

Research Findings and Trends

- Synthetic Utility: this compound’s aliphatic structure contrasts with aromatic chlorinated ketones (e.g., 4-(Chloromethyl)benzophenone), which exhibit stability but lower reactivity in enolate formation .

- Electronic Effects : Vinylic chlorine in this compound increases electrophilicity at the α,β-unsaturated carbonyl compared to aryl-substituted analogs, enabling regioselective transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.